(S)-1-((R)-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid
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Overview
Description
(S)-1-(®-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a butanoyl group, and a trimethoxyphenyl moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring and the attachment of the butanoyl and trimethoxyphenyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Butanoyl Group: This step may involve acylation reactions using butanoyl chloride or similar reagents.
Introduction of the Trimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using trimethoxybenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(®-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(®-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
®-1-((S)-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
1-(®-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid: Lacks the (S) configuration at the piperidine ring.
1-(®-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid methyl ester: A methyl ester derivative.
Uniqueness
(S)-1-(®-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H27NO6 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14+/m1/s1 |
InChI Key |
QSLGUZZUFDIKSY-KGLIPLIRSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
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